molecular formula C13H16N2O2 B7481541 N-(2-oxoazepan-3-yl)benzamide

N-(2-oxoazepan-3-yl)benzamide

Cat. No.: B7481541
M. Wt: 232.28 g/mol
InChI Key: NQLUCFFZHYMBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Oxoazepan-3-yl)benzamide is a benzamide derivative featuring a seven-membered azepane ring substituted with a ketone group at the 2-position and a benzamide moiety at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a key structural motif in dual neurokinin (NK) receptor antagonists, particularly targeting NK1 and NK2 receptors. These receptors are implicated in airway diseases such as asthma, where overexpression is observed in patient lung tissues . The compound’s synthesis involves stereoselective preparation, often employing coupling reactions between benzoyl chloride derivatives and aminolactam intermediates, followed by characterization via NMR, X-ray crystallography, and elemental analysis .

Properties

IUPAC Name

N-(2-oxoazepan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-3,6-7,11H,4-5,8-9H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLUCFFZHYMBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Conditions and Optimization

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), equimolar amounts of benzoyl chloride and 2-oxoazepan-3-amine are stirred with a tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). The base neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. Typical reaction parameters include:

ParameterValue/Range
Temperature0–25°C
Reaction Time2–12 hours
SolventDCM, THF, or EtOAc
BaseTEA (1.5–2.0 equiv)

Example Procedure :

  • Dissolve 2-oxoazepan-3-amine (1.0 equiv) in DCM under argon.

  • Add TEA (1.5 equiv) dropwise at 0°C.

  • Introduce benzoyl chloride (1.05 equiv) slowly to minimize exothermic side reactions.

  • Stir at room temperature for 6 hours.

  • Quench with aqueous NaHCO₃, extract with DCM, and concentrate.

Challenges and Solutions

  • Moisture Sensitivity : Both benzoyl chloride and the amine are hygroscopic. Molecular sieves (4Å) or inert atmospheres (argon/nitrogen) are critical to prevent hydrolysis.

  • Byproduct Formation : Excess benzoyl chloride may acylate secondary amines or hydroxyl groups. Using a slight excess of amine (1.05–1.10 equiv) mitigates this.

Coupling-Agent-Mediated Synthesis

For substrates where direct acylation is inefficient, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) are employed. This method activates benzoic acid in situ, facilitating amide bond formation with the amine.

Reaction Mechanism and Optimization

The carboxylic acid (benzoic acid) reacts with EDCI to form an active O-acylisourea intermediate, which is stabilized by HOBt. The amine then displaces HOBt, yielding the amide.

ComponentRole
EDCICarbodiimide activator
HOBtRacemization suppressor
DIEABase (proton scavenger)

Example Procedure :

  • Suspend benzoic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) in DCM.

  • Add DIEA (2.0 equiv) and 2-oxoazepan-3-amine (1.0 equiv).

  • Stir at 25°C for 12–24 hours.

  • Wash with 5% citric acid, dry over Na₂SO₄, and purify via flash chromatography (EtOAc/hexane).

Advantages Over Direct Acylation

  • Reduced Side Reactions : Avoids HCl generation, minimizing unwanted acylation.

  • Brother Substrate Compatibility : Suitable for acid-sensitive amines.

Aqueous-Phase Synthesis

Inspired by patent CN103288667A, this method employs water as the solvent, offering an eco-friendly alternative. While originally developed for N-(2-phenylethyl)benzamide, the protocol has been adapted for 2-oxoazepan-3-amine.

Reaction Setup

Benzoyl chloride or benzoic acid is mixed with 2-oxoazepan-3-amine and NaOH in water. The amide precipitates due to low aqueous solubility, simplifying isolation.

ComponentQuantity
Benzoyl chloride1.0 equiv
2-Oxoazepan-3-amine1.0 equiv
NaOH2.0 equiv
SolventH₂O

Procedure :

  • Dissolve NaOH in ice-cold water.

  • Add 2-oxoazepan-3-amine and benzoyl chloride sequentially.

  • Stir vigorously for 1–2 hours.

  • Filter the precipitate and wash with cold water.

Limitations and Modifications

  • Amine Solubility : 2-Oxoazepan-3-amine’s limited water solubility necessitates fine grinding or sonication.

  • pH Control : Excess NaOH may hydrolyze the amide. Maintaining pH 8–9 is critical.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, EtOAc/hexane) remains the gold standard for isolating N-(2-oxoazepan-3-yl)benzamide. Alternatively, recrystallization from ethanol/water mixtures yields high-purity product.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.80–7.40 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.60–3.90 (m, 1H, CH-N), 2.50–1.40 (m, 6H, azepane ring).

  • MS (ESI+) : m/z 261.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Environmental Impact
Direct Acylation65–7590–95Moderate (organic waste)
Coupling Agents70–8595–99High (toxic reagents)
Aqueous-Phase50–6085–90Low

Industrial-Scale Considerations

For large-scale production, direct acylation in THF with continuous HCl scrubbing offers a balance between cost and efficiency. Coupling-agent methods, while high-yielding, generate stoichiometric waste (e.g., urea derivatives), complicating waste management .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoazepan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen-containing functional groups.

    Substitution: Substituted benzamides with various alkyl or acyl groups attached to the benzamide moiety.

Scientific Research Applications

N-(2-oxoazepan-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. For example, it may inhibit the activity of proteases or kinases, leading to downstream effects on cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamide Derivatives

Neurokinin Receptor Antagonists

DNK333 (N-[(R,R)-(E)-1-(3,4-Dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)
  • Structural Differences : DNK333 replaces the benzyl group in N-(2-oxoazepan-3-yl)benzamide with a 3,4-dichlorobenzyl substituent and introduces bis(trifluoromethyl) groups on the benzamide ring .
  • Biological Activity : DNK333 exhibits a 5-fold improved affinity for the NK2 receptor compared to its parent compound, attributed to enhanced steric and electronic interactions with the receptor’s hydrophobic binding pocket .
Compound 1 (N-[(R,R)-(E)-1-(4-Chlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)
  • Modifications : The 4-chlorobenzyl group in Compound 1 reduces NK2 affinity compared to DNK333, highlighting the importance of 3,4-dichloro substitution for optimal receptor interaction .

Benzamides with Catalytic Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structural Features : This compound contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization, unlike this compound, which lacks such functionality .
  • Applications : Used in synthetic chemistry for regioselective functionalization, whereas this compound is primarily medicinal .

Anticancer Benzamide Derivatives

CTPB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide)
  • Structural Comparison : CTPB incorporates a long pentadecyl chain and chloro-trifluoromethylphenyl group, enhancing lipophilicity and cell permeability compared to this compound .
  • Activity : Activates p300 histone acetyltransferase (HAT) activity, contrasting with this compound’s receptor antagonism .

Natural Benzamide Analogues

N-[1-(Benzoyloxy)ethyl]benzamide (Isolated from Litsea garrettii)
  • Origin : Naturally occurring, unlike synthetic this compound .

Data Tables

Table 2: Crystallographic Parameters (Selected Examples)

Compound Space Group Unit Cell Dimensions (Å) Volume (ų) Reference
N-(4-Methyl-3-oxocyclohexyl)benzamide P b c a a = 8.9767, b = 9.9161, c = 27.7083 2466.4
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported

Key Research Findings

Steric and Electronic Effects : Substituents like dichlorobenzyl and trifluoromethyl groups in DNK333 enhance receptor binding through hydrophobic and electron-withdrawing effects .

Synthetic Flexibility : The azepane ring in this compound allows modular derivatization, enabling optimization for diverse therapeutic targets .

Divergent Bioactivities : While some benzamides (e.g., CTPB) modulate epigenetic enzymes, others (e.g., DNK333) target neurokinin receptors, underscoring structural versatility .

Q & A

Q. How to design derivatives of this compound for dual NK₁/NK₂ antagonism?

  • Methodological Answer :
  • Pharmacophore hybridization : Merge motifs from known NK₁ (e.g., benzamide) and NK₂ (e.g., trifluoromethyl groups) inhibitors.
  • Dual-receptor screening : Use CHO-K1 cells co-expressing NK₁/NK₂ receptors and measure Ca²⁺ flux (Fluo-4 AM dye) .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies on/off rates for both receptors .

Q. What protocols mitigate degradation of the azepane ring during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store under argon in amber vials at −80°C to prevent oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin inclusion complexes to protect the 2-oxo group .

Ethical & Safety Considerations

Q. What in vitro models are suitable for preliminary toxicity screening of this compound derivatives?

  • Methodological Answer :
  • Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (CellTiter-Glo).
  • hERG inhibition : Patch-clamp electrophysiology on HEK293 cells expressing hERG channels .
  • Ames test : Pre-incubation method with TA98/Salmonella strains to assess mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-oxoazepan-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-oxoazepan-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.